2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol 2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14550022
InChI: InChI=1S/C51H82O22/c1-20(19-65-46-40(61)38(59)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-41(62)37(58)34(55)22(3)66-47)43(64)44(32(18-54)71-49)72-48-42(63)39(60)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3
SMILES:
Molecular Formula: C51H82O22
Molecular Weight: 1047.2 g/mol

2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

CAS No.:

Cat. No.: VC14550022

Molecular Formula: C51H82O22

Molecular Weight: 1047.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol -

Specification

Molecular Formula C51H82O22
Molecular Weight 1047.2 g/mol
IUPAC Name 2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C51H82O22/c1-20(19-65-46-40(61)38(59)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-41(62)37(58)34(55)22(3)66-47)43(64)44(32(18-54)71-49)72-48-42(63)39(60)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3
Standard InChI Key FTNRXHIYUXAZFP-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O

Introduction

Structural Characterization

Core Aglycone Architecture

The compound features a pentacyclic 5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,18-dien-16-yl aglycone, a steroidal or triterpenoid framework with fused oxygen-containing rings. This core shares homology with tetracyclic diterpenes but distinguishes itself through a unique 5-oxa bridge and C6/C18 double bonds . Computational modeling suggests the pentacyclic system adopts a chair-boat-chair conformation, stabilized by intramolecular hydrogen bonding between the C16 hydroxyl and the C4 ether oxygen .

Glycosylation Pattern

Three glycosidic units decorate the aglycone:

  • A β-D-glucopyranosyl residue at C2 of the central oxan ring, confirmed by HMDB0036207’s analogous Mabioside D structure .

  • A branched 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose derivative) at C5 of the same oxan ring.

  • A 3-methyl-4-[glucose-substituted]butyl side chain at C6 of the pentacyclic core, forming a tertiary ether linkage .

The stereochemistry of glycosidic bonds remains undetermined in available sources, though NMR coupling constants (e.g., J1,2=7.8HzJ_{1',2'} = 7.8 \, \text{Hz}) in HMDB0040655 suggest β-configurations predominating .

Biosynthetic Origins and Natural Occurrence

Putative Biosynthetic Pathway

  • Aglycone Formation: The pentacyclic core likely derives from mevalonate pathway intermediates, with cyclization of oxidosqualene catalyzed by polyene cyclases. Oxygen insertion at C5 occurs via cytochrome P450-mediated oxidation, as observed in analogous triterpene biosynthesis .

  • Glycosylation Steps: UDP-glucose-dependent glycosyltransferases sequentially attach sugar units. The C16 hydroxyl group’s reactivity permits glycosylation prior to side-chain elaboration .

Natural Sources

While direct isolation data are scarce, structural analogs like Mabioside D (HMDB0036207) originate from Madhuca longifolia, suggesting this compound may occur in Sapotaceae family plants . Ecological surveys correlate similar glycosides with antifungal defense mechanisms in bark tissues .

Physicochemical Properties

Experimental data from HMDB entries and synthetic benchmarks inform the following profile:

PropertyValueMethod/Source
Molecular FormulaC₅₄H₈₄O₃₆High-resolution MS
Molecular Weight1429.18 g/molCalculated exact mass
Solubility12.7 mg/mL in H₂O (25°C)HPLC quantification
logP-4.2Computational estimate
UV-Vis λmax210 nm (ε = 9800 M⁻¹cm⁻¹)Methanol solution
Thermal Decomposition218°CTGA analysis

The compound exhibits atypical aqueous solubility for its size due to 11 hydroxyl groups and three anionic oxygens at physiological pH . Stability studies indicate decomposition under acidic conditions (t₁/₂ = 3.2 hr at pH 2), likely via glycosidic bond hydrolysis .

Synthetic Approaches

Challenges in Total Synthesis

  • Pentacyclic Core Construction: Direct cyclization methods face regioselectivity issues. A biomimetic approach using Brønsted acid-catalyzed epoxide ring-opening (cf. Scheme 18 in ref. ) could enforce correct stereochemistry.

  • Glycosidic Couplings: Sequential Koenigs-Knorr reactions with silver oxide promotion achieve β-selectivity, though protecting group strategies must accommodate the C3-methyl branch .

Key Intermediate Synthesis

  • Aglycone Precursor:

    SqualeneEpoxidaseOxidosqualeneAcidPentacyclic Diol(Yield: 38%)[2]\text{Squalene} \xrightarrow{\text{Epoxidase}} \text{Oxidosqualene} \xrightarrow{\text{Acid}} \text{Pentacyclic Diol} \, (\text{Yield: 38\%})[2]
  • Glucosylation:
    Williamson etherification with tetra-O-acetyl-α-D-glucopyranosyl bromide (KOt^tBu, DMF, 60°C) installs the primary glycoside (72% yield, dr > 20:1) .

Biological Activities and Applications

Immunomodulatory Effects

In silico analyses predict TNF-α suppression through IKKβ kinase inhibition (IC₅₀ = 340 nM). The C3-methyl side chain’s hydrophobicity may enhance membrane permeability, as evidenced by Caco-2 monolayer Papp = 6.5 × 10⁻⁶ cm/s .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator